molecular formula C11H12O2 B2761755 (2S)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid CAS No. 85777-52-2

(2S)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Cat. No.: B2761755
CAS No.: 85777-52-2
M. Wt: 176.215
InChI Key: NTAGXJQHJQUOOA-JTQLQIEISA-N
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Description

(2S)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is an organic compound with a unique structure that includes a tetrahydronaphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid typically involves the hydrogenation of naphthalene derivatives under specific conditions. One common method includes the catalytic hydrogenation of 2-naphthoic acid using a palladium catalyst under high pressure and temperature. The reaction conditions often involve hydrogen gas at pressures ranging from 50 to 100 atmospheres and temperatures between 100°C and 200°C.

Industrial Production Methods

Industrial production of this compound may involve continuous flow hydrogenation processes to ensure high yield and purity. These processes utilize advanced catalytic systems and precise control of reaction parameters to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in substituted aromatic compounds.

Scientific Research Applications

(2S)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-tetrahydronaphthalene: A structurally similar compound without the carboxylic acid group.

    2-naphthoic acid: A related compound with a naphthalene ring and a carboxylic acid group.

Uniqueness

(2S)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both a tetrahydronaphthalene ring and a carboxylic acid group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(2S)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10H,5-7H2,(H,12,13)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTAGXJQHJQUOOA-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2CC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2C[C@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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